molecular formula C8H8O3 B117786 4-Methylsalicylic acid CAS No. 50-85-1

4-Methylsalicylic acid

Cat. No. B117786
Key on ui cas rn: 50-85-1
M. Wt: 152.15 g/mol
InChI Key: NJESAXZANHETJV-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of 2-hydroxy-4-methylbenzoic acid (10.00 g, 65 mmol) in DMF (10 mL) was added K2CO3 (13.6 g, 98 mmol). The reaction mixture was stirred at 60° C. for 1 h. Methyl iodide (14.0 g, 98 mmol) was added to the reaction mixture and was stirred at 60° C. for 18 h. The reaction mass was quenched in water and concentrated. The reaction mass was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 10.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 2.34 (s, 3H), 3.74 (s, 3H), 3.79 (s, 3H), 6.81 (d, J=7.2 Hz, 1H), 6.97 (s, 1H), 7.56 (d, J=7.8 Hz, 1H); MS (m/z): 180.95 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[C:12]([O-])([O-])=O.[K+].[K+].CI.CN([CH:23]=[O:24])C>>[CH3:12][O:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:24][CH3:23])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
13.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at 60° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched in water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The reaction mass was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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